molecular formula C18H29ClF3NSn B2612285 tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane CAS No. 1657031-62-3

tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane

Cat. No.: B2612285
CAS No.: 1657031-62-3
M. Wt: 470.59
InChI Key: WIPPAIBUBQXBGZ-UHFFFAOYSA-N
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Description

Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane is an organotin compound that features a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane can undergo various types of chemical reactions, including:

    Oxidation: The stannane group can be oxidized to form the corresponding tin oxide.

    Reduction: The compound can be reduced under specific conditions to yield different organotin species.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Tin oxides and pyridine derivatives.

    Reduction: Various reduced organotin compounds.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane involves its ability to participate in organometallic reactions. The stannane group can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]silane
  • Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]germane
  • Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]plumbane

Uniqueness

Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane is unique due to the presence of the stannane group, which imparts distinct reactivity and stability compared to its silicon, germanium, and lead analogs. The trifluoromethyl group also enhances its chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N.3C4H9.Sn/c7-5-1-4(2-11-3-5)6(8,9)10;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPPAIBUBQXBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClF3NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657031-62-3
Record name 3-chloro-2-(tributylstannyl)-5-(trifluoromethyl)pyridine
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